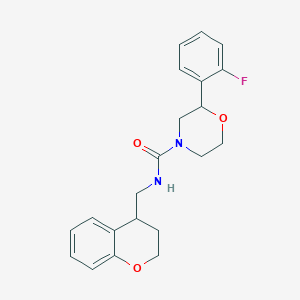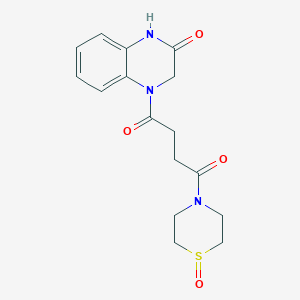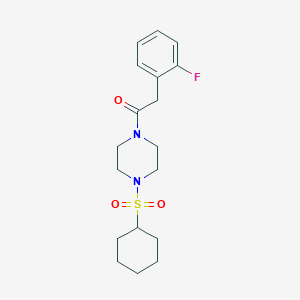
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chromene ring fused with a morpholine ring, along with a fluorophenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Attachment of the Morpholine Ring: The chromene intermediate is then reacted with a morpholine derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholine ring.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially yielding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anti-cancer effects could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-phenylmorpholine-4-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-chlorophenyl)morpholine-4-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-bromophenyl)morpholine-4-carboxamide: The presence of a bromine atom can influence its reactivity and biological interactions.
Uniqueness
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(2-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-7-3-1-6-17(18)20-14-24(10-12-27-20)21(25)23-13-15-9-11-26-19-8-4-2-5-16(15)19/h1-8,15,20H,9-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYXGYPPPDVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CNC(=O)N3CCOC(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B6752195.png)
![(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-[2-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B6752205.png)

![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-(4-methylidenepiperidin-1-yl)methanone](/img/structure/B6752215.png)

![5-Methyl-2-[1-(4-methylidenepiperidin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B6752230.png)
![2-[4-(5-cyclopropyl-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-N-(3-methylcyclohexyl)acetamide](/img/structure/B6752231.png)
![N-[[1-(2,2-dimethylmorpholin-4-yl)cyclohexyl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6752235.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6752237.png)

![4-[2-[(3-methylcyclohexyl)amino]-2-oxoethyl]-N-pyridin-3-ylpiperazine-1-carboxamide](/img/structure/B6752252.png)
![2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,3-thiazole-5-sulfonamide](/img/structure/B6752256.png)
![[1-[6-[2-(1,3,5-Trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6752263.png)
![2-Pyrazol-1-yl-6-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6752266.png)
